molecular formula C23H20N2OS2 B290291 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one

Katalognummer B290291
Molekulargewicht: 404.6 g/mol
InChI-Schlüssel: ZAQIGWQHVVZPKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a chemical compound that belongs to the class of thienopyrimidines. It is a heterocyclic compound that has shown potential for use in scientific research applications due to its unique chemical properties. In

Wirkmechanismus

The mechanism of action of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves the inhibition of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that are involved in inflammation and pain. By inhibiting COX-2, 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one in lab experiments is its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. However, one limitation is the multi-step synthesis process required to produce the compound. This can make it difficult and time-consuming to obtain large quantities of the compound for use in lab experiments.

Zukünftige Richtungen

There are several future directions for research involving 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one. One direction is to further study its anti-inflammatory and anti-cancer properties. Another direction is to explore its potential as a drug candidate for the treatment of certain diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods for producing the compound.

Synthesemethoden

The synthesis of 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves a multi-step process that requires several reagents and solvents. The synthesis starts with the reaction of 2-ethoxybenzaldehyde with 2-aminothiophenol to form 2-(2-ethoxybenzylthio)benzaldehyde. This intermediate is then reacted with ethyl 2-bromoacetate to form 2-(2-ethoxybenzylthio)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one.

Wissenschaftliche Forschungsanwendungen

8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one has shown potential for use in scientific research applications due to its unique chemical properties. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Eigenschaften

Molekularformel

C23H20N2OS2

Molekulargewicht

404.6 g/mol

IUPAC-Name

13-benzyl-14-ethylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one

InChI

InChI=1S/C23H20N2OS2/c1-2-27-23-24-21-19(22(26)25(23)14-15-8-4-3-5-9-15)18-13-12-16-10-6-7-11-17(16)20(18)28-21/h3-11H,2,12-14H2,1H3

InChI-Schlüssel

ZAQIGWQHVVZPKW-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Kanonische SMILES

CCSC1=NC2=C(C3=C(S2)C4=CC=CC=C4CC3)C(=O)N1CC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.